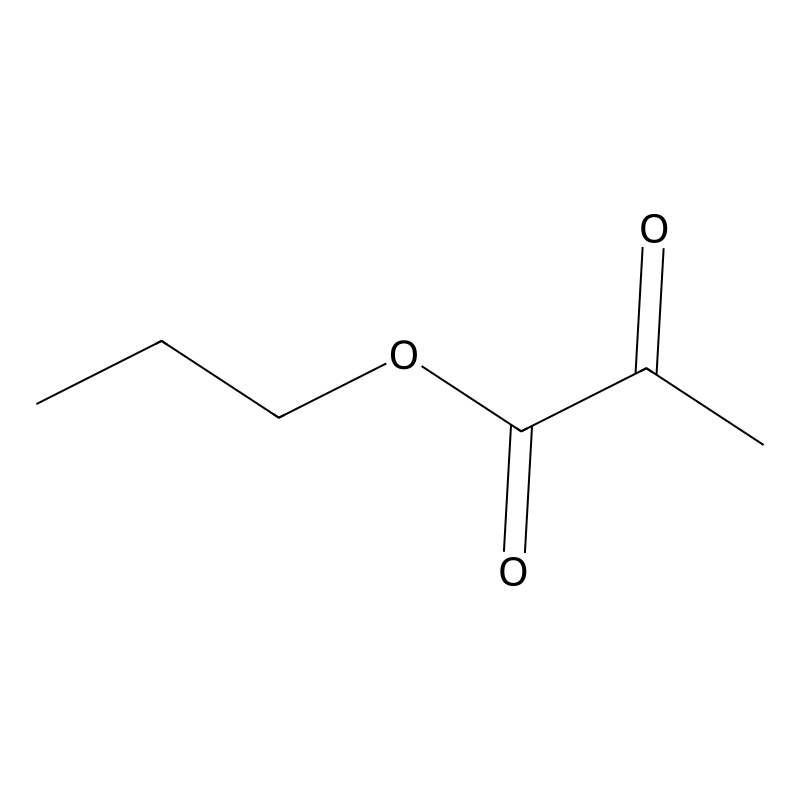

Propyl pyruvate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

propyl 2-oxopropanoate IUPAC nomenclature

Core Compound Identification

The table below summarizes the fundamental identifying information for propyl 2-oxopropanoate.

| Property | Description |

|---|---|

| IUPAC Name | Propyl 2-oxopropanoate [1] |

| Other Names | Propyl pyruvate; 2-Oxopropanoic acid propyl ester [1] [2] [3] |

| CAS Registry Number | 20279-43-0 [1] [2] [3] |

| Molecular Formula | C6H10O3 [1] [2] [3] |

| Molecular Weight | 130.14 g/mol [1] [2] |

| SMILES | O=C(C(=O)OCCC)C [1] |

| InChI Key | ILPVOWZUBFRIAX-UHFFFAOYSA-N [1] |

Physicochemical Properties and Safety

The following table outlines key experimental and calculated properties of propyl 2-oxopropanoate, which are critical for laboratory handling and experimental design.

| Property | Value / Description | Citation |

|---|---|---|

| Physical Appearance | Colorless to pale yellow clear liquid | [2] |

| Density | 1.015 g/cm³ (Calculated) | [1] |

| Boiling Point | 169.4 °C at 760 mmHg (Calculated) | [1] [3] |

| Flash Point | 61.2 °C (Calculated) | [1] [3] |

| Refractive Index | 1.408 (Calculated) | [1] |

| Vapor Pressure | 1.54 mmHg at 25°C (Estimated) | [2] [3] |

| Odor Description | At 100%: sweet, caramellic, floral | [2] |

| GHS Hazard Statements | H302-H315-H319-H335 (For Isopropyl ester variant) | [4] |

Derivative as a Novel Anticancer Agent

A significant finding from the search is a patented derivative of propyl 2-oxopropanoate with investigated anticancer properties.

- Key Compound: Propyl 3-bromo-2-oxopropanoate (Propyl bromopyruvate), with the molecular formula C6H9BrO3 and a molecular weight of 209.04 g/mol [5].

- Patent Context: This compound is the subject of a US patent (US20060058383A1) that describes it and its derivatives as "novel anticancer agents" [6]. The patent has since been abandoned, but the technical disclosure remains relevant for research.

Proposed Anticancer Mechanisms and Protocols

The patent suggests the compound exerts its effects primarily by targeting cancer cell metabolism.

- Primary Mechanism: Inhibition of Glycolysis [6]. The compound is proposed to target and inhibit the glycolytic pathway in cancer cells. Many cancer cells rely heavily on glycolysis for energy production (a phenomenon known as the Warburg effect), even in the presence of oxygen. By disrupting this key metabolic pathway, the compound can deprive cancer cells of energy.

- Additional Mechanisms: The patent also suggests the compound may induce:

Experimental Design & Workflow

The logical flow for investigating the anticancer activity of propyl 3-bromo-2-oxopropanoate, as derived from the patent, can be summarized in the following experimental workflow:

Experimental workflow for evaluating Propyl 3-bromo-2-oxopropanoate as an anticancer agent, from in vitro assays to combination therapy screening.

Detailed Experimental Methodology

1. In Vitro Cell Culture and Treatment

- Cell Lines: Experiments can be conducted on a panel of cancer cell lines, potentially including leukemias, lymphomas, and solid tumors such as from the colon, brain, breast, prostate, liver, pancreas, and ovaries [6].

- Treatment Preparation: Prepare a stock solution of Propyl 3-bromo-2-oxopropanoate in a suitable solvent like DMSO or ethanol, with subsequent dilution in cell culture medium. The final solvent concentration should be kept low (e.g., <0.1%) to avoid cytotoxicity.

- Dosing and Incubation: Treat cells with a range of concentrations (e.g., 1-100 µM) for varying durations (24-72 hours). Include vehicle-treated controls.

2. Metabolic Assay (Glycolytic Inhibition)

- Principle: Directly measure the extracellular acidification rate (ECAR) as a proxy for lactate production and glycolytic flux, using a Seahorse XF Analyzer or similar instrumentation.

- Protocol:

- Seed cancer cells in a specialized microplate.

- Treat cells with the compound or vehicle control.

- Measure basal ECAR.

- Perform a mitochondrial stress test by sequential injection of oligomycin (ATP synthase inhibitor), FCCP (mitochondrial uncoupler), and rotenone/antimycin A (complex I/III inhibitors) to assess glycolytic capacity and reserve [6].

3. In Vivo Efficacy Study

- Model: Use immunocompromised mice implanted with human cancer cells (xenograft model) [6].

- Dosing: Administer the compound via a relevant route (e.g., intraperitoneal injection). The patent suggests that the compound may be used in combination with other therapies like radiation, chemotherapy, or immunotherapy [6].

- Endpoint: Monitor tumor volume over time and analyze tumors post-study for markers of proliferation (Ki-67) and cell death (TUNEL assay).

Application in Flavor and Fragrance

Beyond biomedical research, propyl 2-oxopropanoate (this compound) is also used as a synthetic flavoring agent.

- Organoleptic Properties: It is described as having a sweet, caramellic, and floral odor and flavor [2].

- Regulatory Status: It has a FEMA Number of 4484 (GRAS status). However, search results note that the FDA no longer provides for its use in food, indicating a potentially changed regulatory status that requires verification [2].

References

- 1. CAS # 20279-43-0, Propyl - 2 : more information. Oxopropanoate [chemblink.com]

- 2. pyruvate, 20279-43-0 propyl [thegoodscentscompany.com]

- 3. Cas 20279-43-0, this compound | lookchem [lookchem.com]

- 4. isopropyl 2 - oxopropanoate | 923-11-5 [chemicalbook.com]

- 5. 3-bromo- Propyl - 2 | C6H9BrO3 oxopropanoate [chemspider.com]

- 6. US20060058383A1 - Propyl ... - Google Patents [patents.google.com]

Comprehensive Technical Guide: Pyruvate Derivatives in Cellular Metabolism and Therapeutic Applications

Introduction to Pyruvate and its Central Metabolic Role

Pyruvic acid (CH₃COCOOH) represents a fundamental metabolic hub in cellular biochemistry, serving as the critical junction between carbohydrate metabolism and numerous biosynthetic pathways. This simple α-ketoacid features a three-carbon chain with both carbonyl (C=O) and carboxyl (COOH) functional groups, existing in equilibrium with its hydrated form, pyruvate, in aqueous solutions [1]. As the final product of glycolysis under aerobic conditions, pyruvate occupies a strategic position that allows it to feed into multiple metabolic processes based on cellular energy demands, oxygen availability, and biosynthetic requirements [1]. The metabolism of pyruvate occurs primarily in the mitochondrial matrix, where it serves as a crucial substrate for energy production, gluconeogenesis, and the synthesis of amino acids and fatty acids [1].

The central importance of pyruvate in cellular metabolism is evidenced by its involvement in over a dozen metabolic pathways and the severe consequences observed when its metabolism is disrupted. Pyruvate stands at the critical intersection of glucose, amino acid, and lipid metabolism, allowing for metabolic flexibility in response to changing nutritional and environmental conditions [2]. Research has demonstrated that dysregulation of pyruvate metabolism contributes significantly to various disease states, including cancer, metabolic disorders, neurodegenerative conditions, and cardiovascular diseases [1]. This has positioned pyruvate and its derivative compounds as attractive targets for therapeutic intervention, particularly in oncology and metabolic disease research where modulating pyruvate flux can alter fundamental cellular processes driving pathogenesis [3].

Comprehensive Metabolic Pathways of Pyruvate Derivatives

Key Enzymatic Pathways and Transformations

Pyruvate Dehydrogenase Complex (PDC): This multienzyme complex catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, effectively linking glycolysis to the tricarboxylic acid (TCA) cycle [1]. The PDC consists of three main components: pyruvate decarboxylase (E1), dihydrolipoamide acetyltransferase (E2), and dihydrolipoamide dehydrogenase (E3) [4]. This transformation represents a critical regulatory point in carbohydrate metabolism, as it commits pyruvate to complete oxidation for maximum ATP yield rather than alternative fates. The PDC requires five essential cofactors: thiamine pyrophosphate (TPP), lipoic acid, coenzyme A (CoA), FAD, and NAD+, with the E2 subunit (DLAT) serving as the core component that coordinates the overall reaction sequence [4] [1]. Regulation occurs through phosphorylation by pyruvate dehydrogenase kinases (PDKs), which inactivate the complex, and dephosphorylation by pyruvate dehydrogenase phosphatases (PDPs), which restore activity [4].

Transamination to Alanine: Pyruvate undergoes reversible transamination catalyzed by alanine transaminase (ALT), accepting an amino group from glutamate to form alanine and α-ketoglutarate [1]. This reaction represents a crucial link between carbohydrate and amino acid metabolism, allowing for the balanced utilization of carbon skeletons for energy production or protein synthesis based on physiological needs. The alanine derived from this pathway serves not only as a proteinogenic amino acid but also functions as a key gluconeogenic precursor in the liver through the glucose-alanine cycle, particularly during fasting or intense exercise when muscle tissue exports alanine to the liver for conversion back to glucose [1].

Carboxylation to Oxaloacetate: Pyruvate carboxylase (PC) catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate, serving as a crucial anaplerotic reaction that replenishes TCA cycle intermediates [4]. This mitochondrial enzyme requires acetyl-CoA as a positive allosteric regulator, creating a feed-forward activation mechanism that ensures adequate oxaloacetate is available when mitochondrial acetyl-CoA levels are high [4]. The oxaloacetate produced can follow several metabolic fates: it can condense with acetyl-CoA to initiate the TCA cycle, serve as a precursor for gluconeogenesis in the liver and kidneys, be transaminated to aspartate for protein and nucleotide synthesis, or support lipogenesis through citrate formation [4].

Specialized Metabolic Fate Table

Table 1: Major Metabolic Fates of Pyruvate and Key Regulatory Elements

| Metabolic Pathway | Primary Enzyme/Complex | Subcellular Location | Key Regulatory Factors | Primary Metabolic Fate |

|---|---|---|---|---|

| Oxidative Decarboxylation | Pyruvate Dehydrogenase Complex (PDC) | Mitochondrial Matrix | PDK inactivation, PDP activation, acetyl-CoA/NADH inhibition | Acetyl-CoA production for TCA cycle |

| Carboxylation | Pyruvate Carboxylase (PC) | Mitochondrial Matrix | Acetyl-CoA activation | Oxaloacetate for gluconeogenesis/TCA cycle |

| Reduction | Lactate Dehydrogenase (LDH) | Cytoplasm | NADH/NAD+ ratio, oxygen availability | Lactate regeneration of NAD+ |

| Transamination | Alanine Transaminase (ALT) | Cytoplasm/Mitochondria | Amino acid availability, energy status | Alanine for protein synthesis/transport |

| Fermentation | Pyruvate Formate-Lyase (PFL) | Cytoplasm | Oxygen tension, glucose availability | Formate and acetyl-CoA (anaerobic) |

Metabolic Integration and Branch Points

The metabolic flexibility afforded by pyruvate's multiple transformation pathways allows organisms to adapt to diverse physiological conditions and energy demands. During aerobic conditions in well-oxygenated tissues, the majority of pyruvate is transported into mitochondria and converted to acetyl-CoA by PDC, enabling efficient ATP production through oxidative phosphorylation [1]. Under hypoxic or anaerobic conditions, such as during intense exercise or in ischemic tissues, pyruvate is preferentially reduced to lactate in the cytoplasm, which serves to regenerate NAD+ and allow glycolysis to continue in the absence of oxygen [1]. This lactate can either be used locally or transported to other tissues (particularly the liver) for reconversion to pyruvate and subsequent gluconeogenesis (Cori cycle) [1].

The regulatory complexity of pyruvate metabolism ensures that these metabolic fates are appropriately matched to cellular needs through allosteric regulation, covalent modification, and transcriptional control mechanisms. For example, the PDC is strongly inhibited by its products acetyl-CoA and NADH, creating a feedback loop that limits further pyruvate oxidation when energy charge is high [4]. Similarly, PDK isoforms are upregulated by hypoxia inducible factor (HIF-1α) under low oxygen conditions, reducing PDC activity and directing pyruvate toward lactate production [4]. This sophisticated regulatory network allows for precise coordination of pyruvate metabolism across tissues and in response to changing metabolic priorities.

Emerging Research: DLAT in Tumorigenesis and Therapeutic Targeting

Novel Mechanism of DLAT in Hepatocellular Carcinoma

Groundbreaking research published in 2025 has revealed a previously unrecognized role for dihydrolipoamide S-acetyltransferase (DLAT), a core component of the PDC, in promoting tumorigenesis through suppression of leucine catabolism [3]. This study demonstrated that DLAT overexpression in hepatocellular carcinoma (HCC) leads to direct acetylation of the K109 residue of AU RNA-binding methylglutaconyl-coenzyme A (CoA) hydratase (AUH), a critical enzyme in the leucine catabolism pathway [3]. This acetylation event markedly inhibits AUH enzymatic activity, resulting in intracellular accumulation of leucine and sustained activation of the mTOR signaling complex, a central regulator of cell growth and proliferation that is frequently dysregulated in cancer [3]. Importantly, analysis of clinical samples revealed a significant correlation between DLAT upregulation and poor prognosis in HCC patients, suggesting this mechanism has clinical relevance for human cancer progression [3].

The discovery of DLAT's function as an acetyltransferase for AUH represents a paradigm shift in understanding how pyruvate metabolism influences cancer progression beyond the well-characterized Warburg effect. While cancer metabolism has traditionally been associated with increased glycolysis and lactate production even under aerobic conditions, this research illuminates a novel metabolic connection between pyruvate metabolism and amino acid catabolism that independently supports oncogenic signaling [3]. The identification of this DLAT-AUH-leucine-mTOR axis provides not only insight into fundamental cancer biology but also reveals new therapeutic opportunities for targeting metabolic dependencies in liver cancer and potentially other malignancies [3].

Innovative Therapeutic Strategy with AUHK109R-mRNA LNPs

To exploit this newly discovered mechanism therapeutically, researchers developed an mRNA-based intervention using lipid nanoparticles (LNPs) to deliver a modified AUHK109R mRNA that encodes an acetylation-resistant variant of the AUH protein [3]. This innovative approach effectively bypassed DLAT-mediated suppression of leucine catabolism in preclinical HCC models, resulting in restored leucine breakdown, inhibition of mTOR signaling, and significant suppression of tumor growth in vivo [3]. The AUHK109R-mRNA LNP strategy represents a promising therapeutic modality that could potentially be applied to other enzyme deficiencies or functional impairments resulting from post-translational modifications in cancer and other diseases [3].

The translational potential of this approach is enhanced by the rapid advancement of LNP delivery technology, which has recently gained clinical validation through its successful application in COVID-19 mRNA vaccines. By leveraging this delivery platform for metabolic reprogramming in cancer, the researchers have established a novel therapeutic framework that could be adapted to target various metabolic enzymes implicated in tumorigenesis [3]. This study highlights the growing recognition that targeting cancer metabolism requires moving beyond conventional approaches to develop innovative strategies that address the unique metabolic dependencies and regulatory mechanisms operating in malignant cells [3].

Experimental Protocols for Studying Pyruvate Metabolism

Protocol 1: Mitochondrial Pyruvate Transport Assay

The mitochondrial pyruvate carrier (MPC) mediates a critical step in pyruvate metabolism by facilitating its transport across the inner mitochondrial membrane. This assay measures the initial rates of pyruvate uptake in isolated mitochondria using an inhibitor stop technique, which was pioneered by Titheradge and Coore [2]. Begin by isolating mitochondria from fresh rat liver tissue through differential centrifugation, with final purification on a Percoll gradient to ensure high functional integrity. Prepare an uptake buffer containing 120mM KCl, 20mM HEPES (pH 7.2), 5mM KH₂PO₄, 1mM EGTA, and 0.3% fatty acid-free BSA, then prewarm to 37°C. Initiate the transport reaction by adding 0.5mg mitochondrial protein to uptake buffer containing 0.1mM [¹⁴C]pyruvate (specific activity 2μCi/μmol). Terminate uptake at precisely timed intervals (5, 15, 30, 45, and 60 seconds) by rapid addition of 10μM α-cyano-4-hydroxycinnamate (α-CCN), a specific inhibitor of the MPC [2]. Immediately pellet mitochondria through silicone oil centrifugation, lyse, and quantify radioactivity by scintillation counting. Include control samples with α-CCN added before pyruvate to measure non-specific binding. Calculate specific transport rates by subtracting non-specific counts and normalizing to mitochondrial protein content, with initial rates determined from the linear portion of the uptake curve (typically 5-30 seconds).

For inhibitor specificity studies, preincubate mitochondria with potential inhibitors such as phenylpyruvate or α-keto-isocaproate (metabolites elevated in phenylketonuria and maple syrup urine disease, respectively) for 2 minutes before initiating transport with labeled pyruvate [2]. These compounds have been shown to competitively inhibit pyruvate transport with Kᵢ values in the 0.5-2mM range, providing insight into potential pathological mechanisms in these metabolic disorders [2]. To investigate hormonal regulation, isolate mitochondria from livers of glucagon-treated rats (50μg glucagon/100g body weight, 15 minutes prior to sacrifice), which demonstrates enhanced pyruvate transport capacity through cAMP-dependent phosphorylation of carrier-associated regulatory proteins [2].

Protocol 2: Pyruvate Dehydrogenase Complex Activity Assay

This spectrophotometric assay quantifies PDC activity by coupling the production of NADH to the reduction of a tetrazolium dye, providing a sensitive and continuous measurement of enzyme activity. Isolate the PDC from fresh tissue samples (liver or cultured cells) by homogenization in ice-cold buffer containing 50mM MOPS (pH 7.4), 250mM sucrose, 5mM MgCl₂, 2mM β-mercaptoethanol, 1mM EDTA, and 0.1% Triton X-100, followed by centrifugation at 15,000×g for 10 minutes at 4°C. Prepare the reaction mixture containing 50mM Tris-HCl (pH 8.0), 0.2mM thiamine pyrophosphate, 1mM MgCl₂, 2.5mM NAD⁺, 0.1mM coenzyme A, 0.5% BSA, 0.6mM p-iodonitrotetrazolium violet (INT), and 1.5mM phenazine methosulfate (PMS). Initiate the reaction by adding 2mM sodium pyruvate and 50-100μg of tissue extract protein, then immediately monitor the increase in absorbance at 500nm for 5-10 minutes at 37°C [4]. Calculate enzyme activity using the molar extinction coefficient for formazan (ε=15.9 mM⁻¹cm⁻¹), with one unit of activity defined as 1μmol NADH produced per minute.

To determine the phosphorylation status and actual in vivo activity of PDC, include parallel assays with and without preincubation with a specific pyruvate dehydrogenase phosphatase (PDP) to fully dephosphorylate and activate the complex [4]. The activity ratio (-PDP/+PDP) provides insight into the regulatory state of the enzyme in the tissue under the conditions of study. For inhibitor screening applications, preincubate the enzyme extract with potential PDK inhibitors such as radicicol or dichloroacetate (DCA) for 10 minutes before assay initiation, which will increase observed activity by preventing phosphorylation-mediated inactivation [4]. This assay system can be adapted to high-throughput screening formats for identifying novel modulators of PDC activity with potential therapeutic applications in metabolic diseases and cancer.

Quantitative Data Summary Table

Table 2: Key Enzymes in Pyruvate Metabolism and Kinetic Parameters

| Enzyme/Complex | EC Number | Key Cofactors/Regulators | Inhibitors | Pathway |

|---|---|---|---|---|

| Pyruvate Dehydrogenase Complex (PDC) | 1.2.4.1 | TPP, Lipoic acid, CoA, FAD, NAD+ | Phosphorylation (PDKs), Acetyl-CoA, NADH | Oxidative Decarboxylation |

| Pyruvate Carboxylase (PC) | 6.4.1.1 | Biotin, ATP, Acetyl-CoA (activator) | Aspartate, Glutamate | Anaplerosis, Gluconeogenesis |

| Lactate Dehydrogenase (LDH) | 1.1.1.27 | NADH/NAD+ | Oxamate, FX-11 (specific isoform inhibitor) | Fermentation, Cori Cycle |

| Alanine Transaminase (ALT) | 2.6.1.2 | Pyridoxal phosphate | Cycloserine, Aminooxyacetate | Amino Acid Metabolism |

| Pyruvate Kinase (PK) | 2.7.1.40 | K+, Mg2+, F1,6BP (activator) | Phenylalanine, ATP, Alanine | Glycolysis |

Pathway Visualization and Data Integration

Pyruvate Metabolic Integration Pathway

Figure 1: Central position of pyruvate in cellular metabolism, showing key transformation pathways and enzymatic regulation

DLAT-Mediated Tumorigenesis Mechanism

Figure 2: Novel DLAT acetylation mechanism inhibiting AUH in leucine catabolism and promoting mTOR-driven tumor growth

Conclusion and Future Directions

The multifaceted role of pyruvate derivatives in cellular metabolism extends far beyond their classical function as metabolic intermediates, encompassing regulation of gene expression, cell signaling, and epigenetic modifications through various derivative compounds. The recent discovery of DLAT's non-canonical function as an acetyltransferase that suppresses leucine catabolism in hepatocellular carcinoma illustrates the expanding complexity of pyruvate metabolism in human disease [3]. This previously unrecognized mechanism, which directly links pyruvate metabolism to mTOR signaling through AUH acetylation, provides both fundamental insights into cancer biology and a novel therapeutic target for metabolic intervention in oncology [3]. The successful development of AUHK109R-mRNA lipid nanoparticles that effectively inhibited tumor growth in preclinical models demonstrates the translational potential of targeting this pathway and establishes a platform for mRNA-based correction of other metabolic enzyme deficiencies [3].

References

- 1. Pyruvic Acid: A Key Player in Cellular and... -MetwareBio Metabolism [metwarebio.com]

- 2. and regulation of Pathways | SpringerLink pyruvate metabolism [link.springer.com]

- 3. DLAT promotes tumorigenesis by... Pyruvate metabolism enzyme [pubmed.ncbi.nlm.nih.gov]

- 4. sciencedirect.com/topics/chemistry/ pyruvate [sciencedirect.com]

Chemical Identity and Properties of Propyl Pyruvate

The table below summarizes the core physicochemical data for propyl pyruvate from a chemical database [1].

| Property | Value / Description |

|---|---|

| Common Name | This compound |

| CAS Number | 20279-43-0 |

| Molecular Formula | C6H10O3 |

| Molecular Weight | 130.142 g/mol |

| Density | 1.015 g/cm³ |

| Boiling Point | 169.4°C at 760 mmHg |

| Flash Point | 61.2°C |

| Synonyms | Pyruvic acid, propyl ester; Propyl 2-oxopropanoate; n-Propyl pyruvate |

Primary Research Context and Detection

The most significant and current finding on this compound comes from a 2025 study on cystic fibrosis (CF), which identifies it as a volatile metabolite linked to bacterial pathogens [2].

- Research Context: The study aimed to develop a non-invasive diagnostic technique for people with CF. As an alternative to sputum samples, researchers analyzed volatile organic compounds (VOCs) in exhaled breath condensate (EBC).

- Key Finding: this compound was identified as one of 30 VOCs frequently detected in the EBC of CF patients. It was specifically matched to volatiles produced by Pseudomonas aeruginosa, a common CF pathogen. When comparing bacterial isolates and EBC from the same patient, this compound was detected in 83% of P. aeruginosa samples [2].

- Significance: This positions this compound as a potential microbial biomarker for detecting specific bacterial infections through breath analysis.

Analytical Methods for VOC Analysis

The detection and analysis of VOCs like this compound require specialized techniques. The following workflow outlines the standard methodology, with purge and trap GC-MS being the most sensitive and commonly used approach [2] [3] [4].

The instruments and methods used for VOC analysis are summarized below [3] [4].

| Item | Details |

|---|---|

| Sample Types | Aqueous (water, wastewater), Solids (soil, sediment), Air (ambient, exhaust), Biological (tissue, breath condensate) [3]. |

| Core Analytical Instrument | Gas Chromatography-Mass Spectrometry (GC-MS) is the most reliable and widely used platform for identifying and quantifying VOCs [3] [5] [4]. |

| Common Standards | EPA 524.2, EPA 624, EPA 8260 [3]. ISO, ASTM, and other industry-specific standards [4]. |

Experimental and Research Considerations

For researchers designing studies involving this compound or similar VOCs, key methodological points are crucial.

- Pre-concentration is Critical: VOCs are often present at trace levels (parts-per-billion or trillion), making a pre-concentration step like purge and trap or specific sorbent tubes essential prior to GC-MS analysis [5].

- Account for Biological Variability: VOC production can differ based on bacterial strain, growth phase, and environmental conditions. This variability can affect detection rates and must be factored into experimental design [2].

- Distinguish Origin: It is important to determine if this compound is an endogenous metabolite from human cells, a metabolite from infecting microbes, or an exogenous environmental contaminant [5].

Research Summary and Forward Look

This compound is best characterized as a microbial volatile organic compound with promise as a non-invasive diagnostic biomarker, particularly in respiratory infections like those in cystic fibrosis [2]. The available quantitative data is primarily limited to its physicochemical properties [1].

A true "in-depth technical guide or whitepaper" on this compound for drug development is not yet supported by the current literature. Research is still in the early stages of establishing its diagnostic utility.

Future research directions should focus on:

- Validation: Confirming its specificity and sensitivity as a biomarker in larger clinical cohorts.

- Mechanism: Understanding the biochemical pathway responsible for its production by Pseudomonas aeruginosa and other pathogens.

- Quantification: Establishing baseline levels and correlating its concentration with bacterial load and disease progression.

References

- 1. | CAS#:20279-43-0 | Chemsrc this compound [chemsrc.com]

- 2. Linking volatile metabolites from bacterial pathogens to exhaled breath... [pubmed.ncbi.nlm.nih.gov]

- 3. ( Volatile ) Organic Compounds VOC Analysis [thermofisher.com]

- 4. ( Volatile ) Testing and Organic Compound VOC Analysis [intertek.com]

- 5. as a Potential Novel... Volatile Organic Compounds Analysis [pmc.ncbi.nlm.nih.gov]

Pyruvate in Metabolism and Production Methods

Pyruvate sits at a critical intersection of many biochemical pathways. The table below summarizes its core functions and the industrial methods for its production, which are foundational for understanding any derived ester like propyl pyruvate [1] [2].

| Aspect | Key Details |

|---|---|

| Core Biochemical Functions | Final product of glycolysis; key intermediate in carbohydrate, protein, and fat metabolism; precursor for gluconeogenesis, fatty acid & amino acid synthesis; can be fermented to lactate [1] [2]. |

| Industrial Production Methods | Chemical Synthesis: Tartaric acid dehydration or catalytic oxidation of lactic acid [1]. Biotechnological Methods: Metabolic engineering of microbes (e.g., E. coli, yeast) to overproduce pyruvate via fermentation [1]. |

Key Pyruvate Metabolic Pathways

The following diagram maps the central metabolic pathways of pyruvate, illustrating its critical role in cellular metabolism. This context is essential for hypothesizing the pathways and functions of this compound.

Central metabolic pathways of pyruvate, showing its production from glucose and major fates including energy generation, fermentation, and biosynthesis [1] [3] [2].

Research Strategies for this compound

Given the lack of direct data on this compound, here are targeted strategies to build upon the pyruvate foundation:

- Specialized Database Searches: Query scientific databases like PubMed, Scopus, and CAS SciFinder using terms such as "this compound metabolism", "pyruvic acid propyl ester biochemical", and "structure-activity relationship pyruvate esters".

- Investigate Broader Compound Classes: Research the general behavior of alkyl pyruvate esters or pyruvate derivatives in biological systems. Studies on similar compounds like ethyl pyruvate can provide valuable analogies for metabolic fate and biological activity.

- Analyze Metabolic Principles: Apply general biochemical principles. As an ester, this compound is likely hydrolyzed by cellular esterases, releasing pyruvate and propanol. The pathways in the diagram above would then be available to the pyruvate moiety [2]. The propyl group's fate would depend on its own metabolic pathway.

References

Comprehensive Technical Guide to Propyl Pyruvate: Properties, Synthesis, and Applications

Chemical Identity and Physical Properties

Propyl pyruvate, systematically known as propyl 2-oxopropanoate, is an ester derivative of pyruvic acid. It serves as a valuable compound in flavor and fragrance industries and as a building block in organic synthesis. The table below summarizes its core chemical and physical characteristics.

Table 1: Chemical and Physical Properties of this compound

| Property | Value / Description |

|---|---|

| CAS Number | 20279-43-0 [1] [2] [3] |

| Molecular Formula | C6H10O3 [1] [2] [3] |

| Molecular Weight | 130.14 g/mol [1] [2] [3] |

| Density | 1.015 g/cm³ [1] [2] |

| Boiling Point | 169.4 °C at 760 mmHg [1] [2] [3] |

| Flash Point | 61.2 °C (TCC) [1] [2] [3] |

| Vapor Pressure | 1.54 mmHg at 25°C [1] [2] [3] |

| Refractive Index | 1.406 - 1.408 @ 20°C [1] [3] |

| LogP | 0.53 - 0.86 (estimated) [1] [3] |

| Appearance | Colorless to pale yellow clear liquid [3] |

| Solubility | Soluble in alcohol; 87.37 g/L in water at 25°C (est) [3] |

Table 2: Spectroscopic and Computational Descriptors

| Descriptor | Value |

|---|---|

| Exact Mass | 130.06300 [1] |

| Polar Surface Area (PSA) | 43.37 Ų [1] [2] |

| XlogP3 | 0.90 (estimated) [3] |

Synonyms and Regulatory Identifiers

2.1 Common Synonyms this compound is known by several synonyms in scientific literature and commercial catalogs, including:

- Propyl 2-oxopropanoate [1]

- n-Propyl pyruvate [1] [2]

- Pyruvic acid, propyl ester [1] [2]

- 2-Oxopropanoic acid propyl ester [3]

- FEMA No. 4484 [1] [2] [3]

2.2 Regulatory and Commercial Codes

Synthesis and Production Methodologies

3.1 Chemical Synthesis Protocol A primary method for synthesizing pyruvate esters involves the catalytic conversion of lactic acid. The following diagram outlines the core catalytic conversion workflow.

Synthesis of pyruvate esters via catalytic conversion.

- Reaction Principle: This one-pot method couples the catalytic oxidation of lactic acid with subsequent esterification. Oxygen or air serves as a green oxidant, converting lactic acid to pyruvic acid, which immediately reacts with an alcohol solvent (e.g., n-propanol) to form the corresponding ester [4].

- Catalyst System: Uses molybdovanadophosphoric or tungstovanadophosphoric heteropoly acids as catalysts [4].

- Key Advantages: The process is considered green and safe due to the use of oxygen or air as the oxidant and utilizes biomass-derived lactic acid as the starting material [4].

3.2 Metabolic Engineering for Pyruvate Production Pyruvate, the precursor to this compound, can be efficiently produced via microbial fermentation. Recent research focuses on engineering the fast-growing bacterium Vibrio natriegens for high-yield pyruvate production [5]. The following diagram illustrates the key metabolic engineering strategy.

Key metabolic engineering interventions for pyruvate overproduction in V. natriegens.

- Host Organism: Vibrio natriegens strain PYR32 was engineered for its exceptionally high substrate uptake rates and growth rate [5].

- Key Genetic Modifications:

- Deletion of Prophage Gene Clusters: Removal of VPN1 and VPN2 prophages (25.8 kbp and 39.4 kbp, respectively) to significantly improve cellular robustness and prevent cell lysis during cultivation [5].

- Down-regulation of Pyruvate Dehydrogenase (aceE): Essential to reduce carbon flux into the TCA cycle and promote pyruvate accumulation. Complete knockout severely impaired growth, so down-regulation using a weak constitutive promoter (P2) and rare start codons (GTG, TTG) was implemented [5].

- Blocking Byproduct Pathways: Knockout of genes encoding pyruvate formate-lyase (pflB), L-lactate dehydrogenase (lldh), D-lactate dehydrogenase (dldh), and PEP synthase (pps1, pps2) to minimize loss of carbon to acetate, lactate, and formate [5].

- Fine-tuning Anaplerotic Flux: Expression of the ppc gene (encoding phosphoenolpyruvate carboxylase) was fine-tuned to balance cell growth and pyruvate synthesis [5].

- Process Performance: The engineered strain achieved a pyruvate titer of 54.22 g/L from glucose in 16 hours, with an average productivity of 3.39 g/L/h and a yield of 1.17 mol/mol [5]. High productivity was also demonstrated using sucrose and gluconate as substrates [5].

Applications and Uses

4.1 Flavor and Fragrance Agent this compound is used as a flavor ingredient with the following organoleptic profile:

- Odor Description: At 100%, the odor is characterized as sweet, caramellic, and floral [3].

- Use Levels: The FEMA Expert Panel has established average usual and maximum use levels in various food categories [3].

Table 3: FEMA Use Levels for this compound (4484) in Food Categories

| Food Category | Average Usual (ppm) | Average Maximum (ppm) |

|---|---|---|

| Baked Goods | 1.0 | 5.0 |

| Cheese | 1.0 | 5.0 |

| Fats & Oils | 1.0 | 5.0 |

| Milk Products | 1.0 | 5.0 |

| Snack Foods | 1.0 | 5.0 |

4.2 Research and Scientific Applications

- Hyperpolarization for MRI: this compound and related esters have been investigated as precursors for parahydrogen-induced polarization (PHIP) to generate hyperpolarized [1-¹³C]acetate and [1-¹³C]pyruvate. These agents significantly enhance magnetic resonance imaging (MRI) sensitivity for real-time monitoring of metabolism, potentially visualizing abnormal metabolism in pathologies like cancer [4].

- Biochemical Building Block: As a pyruvate donor, it can be used to synthesize more complex molecules for pharmaceutical and biochemical research.

Safety and Handling Considerations

5.1 Hazard Identification

- Specific GHS classification data was not explicitly found in the searched sources. One safety data sheet was identified as available, but its specific hazard statements were not detailed [4].

- Reported Adverse Effects of Pyruvate: A systematic review on pyruvate supplements noted adverse events including diarrhea, bloating, gas, and increases in LDL cholesterol, although this pertains to the salt form rather than the ester [6].

5.2 Safe Handling Procedures

- Given the flash point of 61.2°C, this compound should be classified as flammable and stored away from ignition sources [1] [2] [3].

- Standard personal protective equipment (PPE) for handling flammable liquids is recommended, including chemical-resistant gloves and eye protection.

Commercial Landscape and Market Analysis

While the provided search results focus on the pyruvate market overall, they offer context for its derivative's potential applications.

- Market Size: The global pyruvate market is projected to grow from USD 3.0 billion in 2025 to USD 4.6 billion by 2035, with a CAGR of 4.5% [7].

- Key Growth Driver: This growth is largely driven by demand in dietary supplements, functional foods, and nutraceuticals, reflecting a broader trend of interest in pyruvate-containing compounds [7].

- Key Players: Major suppliers of pyruvate and related chemicals include Merck Life Science Private Limited, Musashino Chemical Laboratory, Ltd., and Jinan Pengbo Biotechnology Co., Ltd., among others [7].

References

- 1. | CAS#:20279-43-0 | Chemsrc this compound [chemsrc.com]

- 2. |lookchem this compound [lookchem.com]

- 3. , 20279-43-0 this compound [thegoodscentscompany.com]

- 4. Cas 20279-43-0, PROPYL | lookchem PYRUVATE [lookchem.com]

- 5. Metabolic engineering of fast-growing Vibrio natriegens for efficient... [microbialcellfactories.biomedcentral.com]

- 6. Pyruvic acid - Wikipedia [en.wikipedia.org]

- 7. Market | Global Market Analysis Report - 2035 Pyruvate [futuremarketinsights.com]

Comprehensive Technical Guide: Pyruvate Kinase Regulation in Glycolysis for Research and Therapeutic Development

Executive Summary

Pyruvate kinase (PK) serves as a critical regulatory enzyme in the glycolytic pathway, catalyzing the final step that yields pyruvate and ATP while playing an indispensable role in directing metabolic flux between energy production and biosynthetic processes. This guide provides researchers and drug development professionals with a comprehensive analysis of PK's structural characteristics, diverse regulatory mechanisms, and experimental approaches for investigating its function. Particular emphasis is placed on the PKM2 isoform, which demonstrates unique regulatory properties and significant implications in oncogenesis and other disease states. The content synthesizes current research findings with practical methodological guidance, including detailed protocols for assessing PK activity and visualizing regulatory networks, providing a foundation for advancing therapeutic strategies targeting metabolic regulation in cancer and other pathologies.

Introduction to Pyruvate Kinase in Glycolysis

Fundamental Role in Cellular Metabolism

Pyruvate kinase (PK) catalyzes the final irreversible step of glycolysis, transferring a phosphate group from phosphoenolpyruvate (PEP) to ADP, thereby generating pyruvate and ATP in a highly energetically favorable reaction [1]. This reaction is crucial for cellular energy production and represents a key point for regulating glycolytic flux. As the last step in the glycolytic pathway, PK activity effectively commits carbon substrates to pyruvate formation, determining whether glucose-derived carbon will be fully oxidized for energy production or diverted to biosynthetic pathways essential for cell growth and proliferation [2].

The enzyme functions as a tetrameric protein composed of identical subunits arranged in a dimer-of-dimers configuration, with each monomer containing an active site situated between three main structural domains (A, B, and C) [3]. The A domain forms a symmetric α8/β8 TIM barrel that houses the catalytic center, while the B domain exhibits mobility that facilitates substrate binding. The C domain contains binding sites for allosteric effectors and forms the critical dimer-dimer interface essential for tetramer stabilization [3]. This quaternary structure enables cooperative behavior and sophisticated regulation that allows PK to integrate multiple metabolic signals.

Isoform Diversity and Tissue Distribution

Mammals express four distinct pyruvate kinase isoforms (PKL, PKR, PKM1, and PKM2) with unique tissue expression patterns and regulatory properties that reflect specialized metabolic requirements across tissues [3]:

- PKL: Primarily expressed in liver, kidney, and red blood cells, supporting gluconeogenic functions

- PKR: Exclusively found in erythrocytes with specialized regulatory mechanisms

- PKM1: Predominantly expressed in tissues with high catabolic energy demands, including muscle, heart, and brain, characterized by constitutive tetramerization and high enzymatic activity

- PKM2: The embryonic isoform widely expressed in cancer cells and normal proliferating tissues (e.g., lymphocytes, intestinal epithelium), notable for its dynamic regulation between highly active tetrameric and less active dimeric states

The PKM1 and PKM2 isoforms are generated through alternative splicing of the PKM gene, with exon 9 included in PKM1 and exon 10 in PKM2 [3]. This seemingly small genetic difference results in significant functional variation, particularly in allosteric regulation and oligomerization dynamics. PKM2's expression pattern and unique regulatory properties have established it as a critical factor in cancer metabolism and a potential therapeutic target, which will be explored in subsequent sections.

Comprehensive Regulatory Mechanisms

Allosteric Regulation

Pyruvate kinase is subject to sophisticated allosteric control through binding of various metabolites that modulate its enzymatic activity in response to cellular energy status and biosynthetic demands. This regulation enables precise adjustment of glycolytic flux according to physiological needs:

Fructose-1,6-bisphosphate (FBP): A powerful allosteric activator that stabilizes the highly active tetrameric form of PKM2, PKL, and PKR isoforms by binding to the C domain [3]. FBP serves as a feed-forward activator, signaling abundant upstream glycolytic intermediates and promoting PK activity to maintain glycolytic flux.

ATP and Alanine: Both function as potent inhibitors of pyruvate kinase activity [2]. ATP represents a high-energy charge in the cell, while alanine serves as a biosynthetic end product; their accumulation indicates sufficient energy and building blocks, thus reducing the need for glycolytic throughput.

Other Metabolic Intermediates: Various compounds including citrate and acetyl-CoA also exert inhibitory effects on PK activity, creating a network of metabolic feedback that coordinates glycolytic rate with mitochondrial function and biosynthetic requirements [2].

Table 1: Major Allosteric Regulators of Pyruvate Kinase

| Regulator | Effect on PK Activity | Proposed Physiological Significance | Isoform Specificity |

|---|---|---|---|

| Fructose-1,6-bisphosphate (FBP) | Activation | Feed-forward activation when glycolytic intermediates accumulate | PKM2, PKL, PKR |

| ATP | Inhibition | Signals high energy status, reduces glycolytic flux | All isoforms |

| Alanine | Inhibition | Indicates sufficient biosynthetic precursors | All isoforms |

| Citrate | Inhibition | Coordinates glycolysis with TCA cycle activity | Primarily PKM2 |

| Mg2+/K+ | Cofactor requirement | Essential for proper enzymatic conformation and function | All isoforms |

Post-Translational Modifications and Isoform-Specific Regulation

Post-translational modifications provide another layer of regulation that integrates pyruvate kinase activity with signaling pathways and cellular conditions:

Phosphorylation: PKM2 can be phosphorylated by various protein kinases, including src tyrosine kinase, resulting in reduced enzymatic activity [3]. This phosphorylation creates a direct link between oncogenic signaling and metabolic reprogramming, facilitating the Warburg effect in cancer cells.

Acetylation: Recent research has identified acetylation events that regulate PKM2's subcellular localization and protein-protein interactions, particularly its nuclear translocation where it functions as a protein kinase and transcriptional coactivator [4].

The PKM2 isoform demonstrates particularly complex regulation due to its ability to exist in different oligomeric states with distinct functional properties. The tetrameric form exhibits high pyruvate kinase activity and promotes oxidative metabolism, while the dimeric form has reduced enzymatic activity and can translocate to the nucleus where it participates in gene regulation [4]. This structural dynamic allows PKM2 to function as a metabolic switch that determines whether glucose carbon is directed toward energy production or anabolic processes, making it particularly important in proliferating cells and tumors.

Table 2: Pyruvate Kinase Isoforms and Their Characteristics

| Isoform | Primary Tissue Distribution | Key Regulatory Features | Functional Role |

|---|---|---|---|

| PKM1 | Muscle, heart, brain | Constitutive tetramer, high basal activity | Catabolic energy production |

| PKM2 | Embryonic tissues, cancers, proliferating cells | FBP-activated tetramer/dimer equilibrium | Metabolic flexibility, anabolic metabolism |

| PKL | Liver, kidney | Hormonal regulation, dietary response | Gluconeogenesis/glycolysis balance |

| PKR | Erythrocytes | Unique oxidative regulation | Specialized erythrocyte metabolism |

Quantitative Data and Regulatory Profiles

Kinetic Parameters and Metabolic Context

Understanding the quantitative aspects of pyruvate kinase regulation provides critical insights for drug discovery and metabolic engineering. The following data represent key parameters established through experimental studies:

Table 3: Kinetic and Regulatory Parameters of Pyruvate Kinase Isoforms

| Parameter | PKM1 | PKM2 (Tetramer) | PKM2 (Dimer) | Experimental Conditions |

|---|---|---|---|---|

| Km for PEP | ~0.1 mM | ~0.3 mM (FBP-activated) | >>0.5 mM | pH 7.5, 37°C [3] |

| Specific Activity | ~200 U/mg | ~120 U/mg (FBP-activated) | ~5 U/mg | Saturated substrate conditions [3] |

| FBP Activation | Not applicable | ~20-fold activation | Minimal effect | 10-100 μM FBP [3] |

| pH Optimum | 7.0-7.5 | 7.5-8.0 | Not determined | Varies with isoform [5] |

| Response to ATP Inhibition | Moderate | Strong | Weak | IC50 ~1-2 mM ATP [2] |

The regulatory profile of pyruvate kinase must be understood within the broader context of glycolytic control. As illustrated in the regulatory network below, PK integrates signals from multiple pathways and processes:

Regulatory network of pyruvate kinase showing key activating and inhibitory inputs

Experimental Protocols and Methodologies

Standardized Enzyme Activity Assay

Objective: Quantify pyruvate kinase enzymatic activity and determine kinetic parameters under various regulatory conditions. This protocol is adapted from established methods with modifications based on current research practices [5] [3].

Reagents and Solutions:

- Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 10 mM MgCl₂, 0.2 mM NADH, 5 mM ADP

- Substrate Solution: 10 mM phosphoenolpyruvate (PEP) in assay buffer

- Enzyme Source: Recombinant PK (commercial or purified) or cell lysates normalized for protein content

- Coupling Enzymes: Rabbit muscle lactate dehydrogenase (LDH, 10 U/mL)

- Allosteric Effectors: 1 mM fructose-1,6-bisphosphate (FBP), 5 mM ATP, 10 mM alanine

Procedure:

- Prepare the reaction mixture containing assay buffer, LDH, and appropriate effectors in a quartz cuvette with 1 mL final volume.

- Pre-incubate the reaction mixture at 37°C for 5 minutes to achieve temperature equilibrium.

- Initiate the reaction by adding PEP substrate and immediately monitor NADH oxidation by measuring absorbance at 340 nm for 5 minutes.

- Calculate enzyme activity using the extinction coefficient for NADH (ε = 6.22 mM⁻¹cm⁻¹).

- For kinetic studies, vary PEP concentration (0.01-5 mM) while maintaining saturating ADP conditions.

- Determine kinetic parameters (Km, Vmax) using nonlinear regression to the Michaelis-Menten equation.

Technical Considerations:

- Maintain strict temperature control as PK activity is highly temperature-sensitive

- Include appropriate controls without enzyme and without substrate

- For cell lysate experiments, normalize to total protein concentration using Bradford or BCA assay

- For PKM2 studies, include conditions with and without FBP to assess allosteric activation

Oligomeric State Analysis

Objective: Determine the oligomeric status (dimer vs. tetramer) of PKM2 under different metabolic conditions, a critical factor in understanding its regulatory dynamics [4] [3].

Methods:

- Size Exclusion Chromatography: Separate native protein complexes using Superdex 200 column in non-denaturing buffer

- Cross-linking Studies: Use BS³ or glutaraldehyde to stabilize oligomeric complexes before SDS-PAGE analysis

- Native PAGE: Electrophoresis under non-denaturing conditions to preserve protein complexes

The experimental workflow for comprehensive pyruvate kinase characterization integrates multiple methodological approaches:

Experimental workflow for comprehensive analysis of pyruvate kinase function and regulation

Research Applications and Therapeutic Implications

PKM2 as a Therapeutic Target in Oncology

The unique regulatory properties of PKM2 and its predominant expression in cancer cells have established it as a promising molecular target for anticancer therapy. Research has demonstrated that PKM2 expression supports anabolic metabolism essential for rapid cell proliferation through several mechanisms:

Metabolic Flux Control: The dimeric form of PKM2 exhibits reduced enzymatic activity, causing accumulation of upstream glycolytic intermediates that are diverted into biosynthetic pathways (pentose phosphate pathway, serine synthesis, glycerol-3-phosphate production) essential for nucleotide, protein, and lipid synthesis [4].

Nuclear Functions: PKM2 can translocate to the nucleus where it functions as a protein kinase and transcriptional coactivator, particularly for hypoxia-inducible factor 1α (HIF-1α) and β-catenin, thereby promoting expression of genes involved in glycolysis, cell cycle progression, and angiogenesis [6] [4].

Oxidative Stress Management: The metabolic configuration facilitated by PKM2 supports NADPH production through the pentose phosphate pathway, enhancing cellular antioxidant capacity and supporting tumor survival under metabolic stress [4].

Therapeutic strategies targeting PKM2 include:

- Small molecule activators that promote tetramerization and enhance PKM2's pyruvate kinase activity, potentially reducing substrate diversion to biosynthetic pathways

- Inhibitors that block PKM2's nuclear translocation or protein-protein interactions

- Splicing modulators that shift alternative splicing from PKM2 to PKM1

Implications in Neurological and Inflammatory Conditions

Beyond oncology, pyruvate kinase regulation has demonstrated significance in neurological and inflammatory conditions:

Neuropsychiatric SLE: In systemic lupus erythematosus with neurological manifestations, PKM2 upregulation in hippocampal microglia promotes excessive synaptic pruning through β-catenin signaling, contributing to cognitive impairment [6]. Suppression of microglial PKM2 expression reversed these effects in mouse models, suggesting therapeutic potential.

Chronic Inflammatory Pain: Activated astrocytes in pain pathways exhibit PKM2-mediated aerobic glycolysis, producing lactate that contributes to pain sensitization [7]. Inhibition of PKM2 or glycolytic flux attenuated pain responses in animal models.

Metabolic Disorders: Alterations in pyruvate kinase regulation potentially contribute to insulin resistance and metabolic syndrome through tissue-specific effects on glucose utilization and disposal.

Conclusion and Future Directions

Pyruvate kinase represents a critical regulatory node in cellular metabolism, integrating diverse signals to determine glycolytic flux and direct carbon allocation between energy production and biosynthetic processes. The complex regulation of this enzyme, particularly the PKM2 isoform, through allosteric effectors, post-translational modifications, and oligomeric state transitions provides multiple layers of control that respond to cellular needs and environmental conditions.

Future research directions should focus on:

- Developing isoform-specific modulators with therapeutic potential in cancer and other diseases

- Elucidating the structural basis of allosteric regulation and oligomeric transitions

- Investigating the non-metabolic functions of pyruvate kinase in gene expression and cell signaling

- Exploring tissue-specific and context-dependent regulatory networks that modulate pyruvate kinase function

References

- 1. An overview of structure, function, and regulation of pyruvate kinases [pubmed.ncbi.nlm.nih.gov]

- 2. 7.7 Regulation of Cellular Respiration - Biology 2e | OpenStax [openstax.org]

- 3. : function, regulation and role in cancer - PMC Pyruvate kinase [pmc.ncbi.nlm.nih.gov]

- 4. PKM2, function and expression and regulation | Cell & Bioscience [cellandbioscience.biomedcentral.com]

- 5. Transcriptomic analysis reveals that pyruvate potentially plays... kinase [journals.plos.org]

- 6. isoform M2 impairs cognition in systemic lupus... Pyruvate kinase [jneuroinflammation.biomedcentral.com]

- 7. Platelet-rich plasma improves chronic inflammatory pain by inhibiting... [atm.amegroups.org]

Physical & Chemical Properties of Propyl Pyruvate

The following table summarizes the available technical data for propyl pyruvate from authoritative sources, which is fundamental for any experimental design.

| Property | Value | Source / Comments |

|---|---|---|

| Chemical Formula | C6H10O3 | [1] [2] |

| Molecular Weight | 130.14 g/mol | [1] [2] |

| Physical Form | Colourless to pale yellow liquid | [1] |

| Solubility in Water | Practically insoluble or insoluble in water | FAO JECFA Specification [1] |

| Solubility in Ethanol | Soluble | FAO JECFA Specification [1] |

| Boiling Point | 168-170 °C (experimental); 169.06 °C (estimated) | Experimental from [1]; Estimated from [2] |

| Specific Gravity | 1.012-1.020 at 20°C | [1] |

| Log Kow | 0.03 (estimated) | Suggests moderate hydrophilicity [2] |

| Estimated Water Solubility | 87,370 mg/L at 25°C | Based on Log Kow estimate [2] |

Experimental Methodology for Solubility Determination

Since mixture data is not available, you would need to determine it empirically. The search results provide a robust methodology from a related study on citric acid solubility that can be directly adapted for this compound [3].

Recommended Workflow

The diagram below outlines the core experimental workflow adapted from the literature for determining the solubility of a solid like citric acid, which can be applied to liquid solutes like this compound with appropriate modifications [3].

Experimental workflow for solubility determination

Key Technical Details from Literature

- Apparatus: A static analytical method is appropriate. This typically involves sealed vessels maintained in a thermostatic water bath with constant agitation [3].

- Temperature Control: Experiments should be conducted across a defined temperature range. The cited study used a range of 293.7 to 333.1 K (approximately 20.6°C to 60°C) [3].

- Data Correlation: The experimental solubility data (mole fraction, (x_c)) can be effectively correlated with temperature (T in Kelvin) using the following equation, which demonstrated good agreement in the source study: (x_c = \exp(A + \frac{B}{T})) Here, (A) and (B) are empirically determined model parameters [3].

Research Implications & Path Forward

The confirmed solubility of this compound in pure ethanol and its insolubility in water [1] suggests that in ethanol-water mixtures, solubility will decrease as the proportion of water increases. This behavior is common for similar organics, where "adding alcohol to water initially increases the solubility... until a maximum is reached" [3].

For your work in drug development, this solubility profile is critical for processes like solvent selection for reactions, purification via recrystallization, and formulation design.

To proceed:

- You can use the experimental protocol above to systematically map the solubility of this compound across the entire ethanol-water composition range at relevant temperatures.

- The estimated water solubility and Log Kow [2] provide initial quantitative structure-activity relationship (QSAR) insights for predictive modeling.

References

pyruvic acid industrial production methods

Production Methods for Pyruvic Acid

| Method | Core Principle / Technology | Key Microorganisms / Process | Key Characteristics / Yield Data |

|---|

| Chemical Synthesis [1] [2] [3] | Tartaric Acid Dehydration/Decarboxylation: Heating tartaric acid with potassium pyrosulfate [1] [2]. | Not applicable (chemical process) | - High environmental impact [1] [2]

- Raw material (tartaric acid) cost is significant [2] | | | Catalytic Oxidation of Lactic Acid: Lactic acid reacted with oxygen using a catalyst (e.g., Pb/Pd/C) [1] [2]. | Not applicable (chemical process) | - Milder, greener conditions vs. tartaric acid route [1] [2]

- Suitable for industrial scale with air [1] [2] | | Biotechnological Production [1] [2] [3] | Microbial Fermentation: Engineered microorganisms convert carbon sources (e.g., glucose) to pyruvate [1] [2] [3]. | - Escherichia coli (E. coli) [1] [2]

- Saccharomyces cerevisiae (Yeast) [1] [2]

- Yarrowia lipolytica (Yeast) [1] [2]

- Torulopsis glabrata (Yeast) [1] [2] | - More sustainable & cost-efficient alternative [1] [2]

- Achieves high yields (e.g., 110-135 g/L) [1] [2] | | | Resting Cell Processes: Series of enzymatic steps in non-growing microbial cells provided with a substrate like glucose [1] [2]. | - Acinetobacter sp. [1] [2]

- Debaryomyces cerevisiae [1] [2] | - Faster than fermentation

- Requires cell cultivation, separation, and washing [1] [2] | | | Enzymatic Processes: Single-step conversion by purified/raw enzymes or whole cells [1] [2]. | - Acetobacter sp. (oxidizes D-lactate) [1] [2]

- Glycolate oxidase from Hansenula polymorpha (oxidizes L-lactate) [1] [2] | - High conversion rate

- Commercial viability challenged by cost of D-lactate [1] [2] |

Microbial Fermentation: Strains and Engineering Strategies

Microbial fermentation is a major focus of current research and industrial production. High yields are achieved by using engineered strains where metabolic pathways are optimized to accumulate pyruvate and minimize its conversion to other products [1] [2].

- Engineered *E. coli*: By inactivating the lactate dehydrogenase (ldhA) gene, which is responsible for converting pyruvate to lactic acid, researchers have achieved production of 110.0 g/L with a mass yield of 0.87 g/g glucose [1] [2].

- Engineered Yeast: A pyruvate decarboxylase-negative strain of Saccharomyces cerevisiae was developed to prevent the conversion of pyruvate to acetaldehyde. This strain achieved a high yield of 135 g/L pyruvate [1] [2]. Another yeast, Torulopsis glabrata, has been used in commercial production, with a reported yield of 94.3 g/L [1] [2].

- Mutant Strains: An early but effective strategy involves using mutant strains with specific nutritional requirements. For example, a patent describes using a mutant of Candida lipolytica that requires both thiamine and methionine for growth. This dual requirement limits the metabolic pathways that consume pyruvate, leading to its accumulation in the culture medium [4].

The following diagram illustrates the central metabolic pathways in a microbial cell and the key engineering targets for enhancing pyruvate production.

Figure: Microbial metabolic pathway for pyruvate production. Key engineering strategies (red) involve deleting or inhibiting enzymes like lactate dehydrogenase (ldhA) and pyruvate decarboxylase (PDC) to prevent pyruvate loss and increase yield [1] [2].

Experimental Protocol: Pyruvate Production by Fermentation

For researchers, here is a generalized protocol based on established fermentation processes, particularly using yeast like Candida species [4].

Microorganism and Inoculum Preparation

- Strain: Use a high-yielding pyruvate-producing strain (e.g., a thiamine/methionine auxotroph of Candida lipolytica or a genetically engineered E. coli with ∆ldhA) [4] [1].

- Culture Medium: Prepare a seed culture medium containing carbon (e.g., 2% glucose), nitrogen sources (e.g., ammonium sulfate, urea), and essential vitamins/amino acids as required by the strain (e.g., thiamine and methionine for auxotrophs) [4].

- Growth: Inculate the strain and culture with aerobic shaking at 30°C for 24-48 hours to build cell density [4].

Fermentation Culture

- Production Medium: Use a medium similar to the seed culture but with a higher carbon source concentration (e.g., 10% glucose). Critical components like thiamine and methionine must be included for auxotrophic strains to control metabolic regulation [4].

- Inoculation: Transfer the grown seed culture into the production medium at a typical inoculum size of 1-10% (v/v).

- Process Control: Maintain temperature at 25-35°C and control pH within a range of 3.0 to 8.0 using alkaline agents like sodium or potassium hydroxide [4]. Ensure efficient aeration and agitation for aerobic fermentation.

Product Recovery

- Cell Separation: After 48-96 hours of fermentation, separate the cells from the broth by centrifugation or filtration [4].

- Acidification and Extraction: Acidify the cell-free broth and extract pyruvic acid using an organic solvent like ether [4].

- Concentration and Crystallization: Concentrate the extract under reduced pressure, re-dissolve the residue in water, and induce crystallization by adding a miscible solvent like an alkanol [4].

References

- 1. General Methods of Pyruvic | Encyclopedia MDPI Acid Production [encyclopedia.pub]

- 2. The Production of Pyruvate in Biological Technology: A Critical... [pmc.ncbi.nlm.nih.gov]

- 3. Reports Pyruvic Acid Production Cost Analysis 2025 [procurementresource.com]

- 4. US3993543A - Process for producing by pyruvic acid fermentation [patents.google.com]

Application Note: Metabolomic Profiling of Exhaled Breath Condensate for Biomarker Discovery

Objective: To provide a standardized protocol for the non-targeted identification and quantification of small molecule metabolites, such as propyl pyruvate, in human exhaled breath condensate (EBC) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This approach is designed for the discovery of biomarkers for respiratory diseases like asthma, COPD, and Asthma-COPD Overlap (ACO) [1] [2].

Introduction

Exhaled Breath Condensate (EBC) is an information-rich, non-invasive biofluid that captures the molecular environment of the airways [1]. Its composition includes volatile organic compounds (VOCs), non-volatile organic mediators, and inorganic compounds from the airway lining fluid [1]. Metabolomic profiling of EBC has proven valuable for defining disease phenotypes and uncovering molecular endotypes in various chronic respiratory diseases [1]. This document details a validated pipeline for EBC metabolomics, from sample collection to data analysis, which can be leveraged for the detection of specific metabolites like this compound.

Materials and Equipment

- EBC Collection Device: Commercial condensers such as RTube, Ecoscreen, or TURBO-DECCS [3] [1].

- Cooling Source: Pre-chilled sleeves or Peltier coolers (typically -20°C to -80°C) [3].

- Consumables: Disposable mouthpieces with one-way valves to avoid saliva contamination [3].

- Analytical Instrumentation:

- Data Analysis Software: Multivariate statistical software (e.g., SIMCA-P) for Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) and other modeling.

Experimental Protocol

Workflow Overview: The following diagram illustrates the complete experimental workflow for EBC metabolomic profiling, from sample collection to biomarker identification.

Step 3.1: EBC Collection and Storage

- Participant Preparation: Instruct participants to breathe tidally through the mouthpiece for 10-15 minutes. The use of a nose clip is optional [3].

- Collection: Use a pre-chilled collection device. The collected volume is typically 1-2 mL [3].

- Storage: Immediately aliquot the EBC sample and store it at -80°C to preserve metabolic integrity until analysis [3] [2].

Step 3.2: Sample Preparation for NMR Spectroscopy NMR requires minimal sample preparation, which helps preserve the native metabolic state [1] [2].

- Thawing: Thaw the EBC sample on ice or in a refrigerator.

- Buffer Addition: Mix a defined volume of EBC (e.g., 500 μL) with a phosphate buffer solution (e.g., 50-100 μL) to maintain a consistent pH. The buffer should contain a known concentration of a chemical reference standard, such as 3-(trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt (DSS-d6) or TSP-d4, for quantitative analysis.

- Transfer: Pipette the mixture into a standard NMR tube for analysis.

Step 3.3: NMR Data Acquisition The following method is adapted from studies discriminating ACO from asthma and COPD [2].

- Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or 800 MHz).

- Pulse Sequence: Employ a one-dimensional (1D) proton (¹H) NMR pulse sequence with water suppression (e.g., NOESYPR1D or CPMG).

- Parameters:

- Spectral Width: 12-14 ppm.

- Relaxation Delay: 3-4 seconds.

- Number of Scans: 64-128 per sample to achieve a good signal-to-noise ratio.

- Temperature: 25-28°C.

Step 3.4: Data-Independent Acquisition Mass Spectrometry (DIA-MS) For higher sensitivity and specificity, particularly for targeted compound validation, LC-MS/MS with DIA is recommended [4].

- Sample Preparation: EBC samples may require pre-concentration (e.g., lyophilization and reconstitution in a smaller volume of MS-compatible solvent) and cleanup.

- Chromatography: Separate metabolites using reverse-phase or HILIC liquid chromatography.

- Mass Spectrometry:

- Acquisition Mode: DIA (e.g., SWATH-MS). The mass spectrometer is set to cycle through sequential, wide mass-to-charge (m/z) isolation windows, fragmenting all ions within each window [4].

- Fragmentation: Collision-induced dissociation (CID) is used to generate MS/MS spectra for all detectable analytes.

Step 3.5: Data Processing and Analysis

- NMR Processing: Fourier transformation, phase correction, and baseline correction of the free induction decay (FID). Spectral binning (e.g., 0.01 ppm buckets) and alignment are performed [2].

- MS Processing: The complex DIA-MS/MS data is deconvoluted using a spectral library. This library can be study-specific (generated from DDA-MS runs of pooled EBC samples) or a comprehensive public reference library [4].

- Multivariate Statistics: Processed data is analyzed using OPLS-DA to identify metabolic patterns that discriminate sample groups (e.g., disease vs. control). Metabolites with a Variable Importance in Projection (VIP) score ≥ 1.0 and a correlation value |r| ≥ 0.6 are considered significant [2].

Key Data from Relevant Studies

The following table summarizes metabolites that have been successfully identified and quantified in EBC using NMR, demonstrating the feasibility of the protocol for detecting small molecules like this compound [2].

Table 1: Significantly Dysregulated Metabolites in EBC from a Study of ACO vs. Asthma and COPD

| Metabolite | Chemical Shift (δ, ppm) | Change in ACO vs. Asthma | Change in ACO vs. COPD |

|---|---|---|---|

| Acetone | ~2.22 | Up | Up |

| Isopropanol | ~1.17 (d) | Up | Up |

| Propionate | ~1.05 (t), ~2.18 (q) | Up | Up |

| Valine | ~0.99 (d), ~1.05 (d) | Down | Down |

| Lactate | ~1.33 (d), ~4.10 (q) | Down | Up |

| Fatty Acids | ~0.88 (br), ~1.26 (br) | Up | Down |

| Methanol | ~3.34 (s) | Up | Down |

| Formate | ~8.44 (s) | Up | Down |

Note: (s)=singlet, (d)=doublet, (t)=triplet, (q)=quartet, (br)=broad peak; ACO = Asthma-COPD Overlap. [2]

Analysis and Validation Workflow

The pathway from raw data to validated biomarkers involves multiple steps of statistical validation, as shown below.

Validation Steps:

- Univariate Analysis: Confirm the significance of putative biomarkers using t-tests or ANOVA on their integrated spectral values [2].

- Independent Cohort Validation: Validate the findings in a fresh, independent patient cohort to ensure robustness and generalizability [2].

- ROC Analysis: Generate multivariate Receiver Operating Characteristic (ROC) curves to assess the predictive power of the metabolite panel for classifying samples [2].

Critical Considerations for EBC Analysis

- Sensitivity and this compound: The primary challenge in detecting a specific ester like this compound is its expected low concentration in EBC. You may need to employ targeted MS methods with pre-concentration for reliable detection and quantification.

- Standardization: Inconsistent sample processing and a lack of analytical standardization remain major limiting factors in the field [1]. Adhering to a strict protocol, as outlined above, is crucial for reproducibility.

- Origin of Metabolites: Be cautious in interpreting the biological origin of EBC metabolites. While EBC is considered to sample the airway lining fluid, the precise contribution from different parts of the respiratory tract is still an area of research [3].

References

- 1. Molecular profiling of exhaled in respiratory... breath condensate [pmc.ncbi.nlm.nih.gov]

- 2. Global metabolome profiling of exhaled in male... breath condensates [nature.com]

- 3. sampling is not a new Exhaled for... breath condensate method [virologyj.biomedcentral.com]

- 4. Data-independent acquisition mass (DIA-MS) for... spectrometry [pubs.rsc.org]

Comprehensive Application Notes and Protocols: GC-MS Analysis of Propyl Pyruvate in Bacterial Volatile Organic Compounds (VOCs)

Introduction to Bacterial VOCs and Propyl Pyruvate

Volatile organic compounds (VOCs) are low molecular weight molecules (<300 Da) characterized by high vapor pressure and low boiling points, which enables easy evaporation at room temperature. [1] The collective profile of VOCs released by an organism is termed the volumelome, which reflects the metabolic state and plays essential ecological and regulatory roles. [2] [3] Bacteria produce a diverse array of VOCs with varying chemical structures, including ketones, alcohols, terpenoids, alkenes, benzenoids, and sulfur-containing compounds. [1] [4] These microbial VOCs (mVOCs) serve as crucial mediators in inter- and intra-kingdom interactions, influencing everything from plant defense mechanisms to human disease progression. [1]

This compound has emerged as a significant bacterial metabolite with potential diagnostic value. Recent research has identified this compound as a volatile metabolite associated with specific bacterial pathogens, particularly in clinical contexts. A 2025 study demonstrated that this compound was detected in 83% of Pseudomonas aeruginosa isolates from individuals with cystic fibrosis, highlighting its potential as a pathogen-specific biomarker. [5] This compound belongs to the class of ketones and esters commonly produced through bacterial metabolic pathways and can serve as an indicator of active microbial metabolism and potential infection. The detection and quantification of this compound in complex biological samples represents a promising approach for non-invasive diagnostics and microbial monitoring.

Materials and Methods

Bacterial Cultivation and VOC Production

Proper cultivation techniques are fundamental for reproducible VOC production, as VOC profiles vary significantly based on bacterial strain, growth phase, and culture conditions. [5]

- Bacterial Strains: Clinical isolates of Pseudomonas aeruginosa, Staphylococcus aureus, and other relevant pathogens should be obtained from recognized culture collections (e.g., ATCC). Strain identification must be confirmed through phylogenetic analysis and biochemical characterization. [4]

- Culture Media:

- For cystic fibrosis pathogens, use Thioglycolate (TH) broth containing L-cystine, sodium chloride, glucose, yeast extract, casein, trypsin digest, and sodium mercaptoglycolate. [6]

- Standard media including LB broth, blood agar plates, or specialized clinical media should be selected based on the specific bacterial requirements.

- Growth Conditions: Inoculate bacteria from single colonies into liquid medium and culture at 37°C for 12-18 hours without agitation to promote uniform VOC production. [6] The growth phase must be carefully controlled as VOC production differs significantly between logarithmic and stationary phases. [5]

VOC Collection and Pre-Concentration

Multiple sampling approaches are available for capturing bacterial VOCs, each with distinct advantages and applications:

- Headspace Sampling: Culture bacteria in sealed vials with headspace volume ≥50% of total capacity to allow VOC accumulation. Incubate at optimal growth temperature with gentle agitation (100-150 rpm) to enhance VOC release without creating turbulence. [4]

- Purge and Trap Concentration: This method represents the gold standard for sensitivity in VOC analysis. It involves purging VOCs from the sample using an inert gas stream (helium), trapping them on an adsorbent material, and subsequently thermally desorbing them into the GC system. [5] [7]

- Solid Phase Microextraction (SPME): Utilize CAR/PDMS (Carboxen/Polydimethylsiloxane) fibers with 75 µm film thickness for optimal VOC adsorption. [8] Expose the fiber to the sample headspace for 15 minutes at 25°C for efficient extraction, then desorb immediately in the GC injector port at 220°C for 1 minute. [8]

Table 1: Comparison of VOC Collection Methods for Bacterial this compound Analysis

| Method | Principle | Sensitivity | Reproducibility | Best Use Cases |

|---|---|---|---|---|

| Static Headspace | Equilibrium partitioning between sample and headspace | Moderate (ppb range) | Good (RSD 5-10%) | Screening, high-throughput analysis |

| Purge and Trap | Dynamic stripping, adsorption, thermal desorption | Excellent (ppt-ppb range) | Excellent (RSD 3-5%) | Trace analysis, complex mixtures |

| SPME | Equilibrium partitioning between sample and fiber coating | Good (ppb range) | Good (RSD 5-15%) | Simple setup, minimal sample volume |

| SBSE | Stir bar with PDMS coating extracts VOCs | Excellent (ppt-ppb range) | Good (RSD 5-10%) | Aqueous samples, comprehensive profiling |

GC-MS Instrumentation and Analysis

Gas chromatography-mass spectrometry provides the necessary separation power and detection sensitivity for this compound analysis in complex biological samples. [2] [7]

- GC System Configuration:

- Injector: Pulsed splitless mode at 220°C with 1-minute splitless period followed by split flow of 35:1 to minimize discrimination. [8]

- Carrier Gas: Helium at constant flow rate of 1.0 mL/min or velocity of 40 cm/sec for optimal separation efficiency. [8]

- Chromatographic Column: Mid-polarity GC columns such as DB-624, VF-1701ms, or equivalent dimensions of 30m × 0.25mm ID × 1.4µm film thickness provide optimal separation of bacterial VOCs. [5] [8]

- MS Detection Parameters:

- Ionization Mode: Electron Impact (EI) ionization at 70 eV for reproducible fragmentation patterns. [4]

- Ion Source Temperature: 220°C for optimal ion production and transmission. [8]

- Detection Mode: Full scan acquisition from m/z 35-350 for untargeted analysis, with optional Selected Ion Monitoring (SIM) for enhanced sensitivity in targeted this compound quantification. [8]

- Temperature Programming:

The following workflow illustrates the complete experimental procedure for this compound analysis:

Results and Data Analysis

Identification of this compound

Proper metabolite identification requires multiple lines of analytical evidence to ensure accurate reporting of this compound in bacterial VOC profiles.

- Chromatographic Separation: Under the described GC conditions, this compound typically elutes in the mid-polarity range with a retention index between 900-1100 on standard stationary phases. The exact retention time should be confirmed using authentic reference standards analyzed under identical conditions. [5]

- Mass Spectral Features: this compound displays characteristic fragmentation patterns including molecular ion at m/z 130, key fragment ions at m/z 87 [C3H7O2CO]+, m/z 57 [C3H7O]+, and m/z 43 [CH3CO]+. Identification confidence is achieved by matching both retention time (±0.1 min) and mass spectrum (≥85% similarity) to certified standards. [5]

- Quantification Approach: Use internal standard methodology with stable isotope-labeled analogs (when available) or structural analogs like d11-propyl pyruvate for optimal accuracy. Establish calibration curves spanning 0.1-100 ng/mL with R² values ≥0.995 for reliable quantification. [9]

Method Validation Parameters

Rigorous method validation ensures reliable detection and quantification of this compound in complex biological matrices.